

Synthesis of N-Boc-15-aminopentadecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

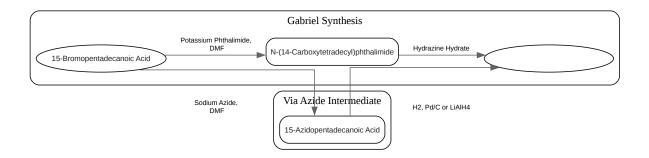
This in-depth technical guide details the synthesis of **N-Boc-15-aminopentadecanoic acid**, a valuable bifunctional molecule utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data to support researchers in the successful synthesis of this compound.

Introduction

N-Boc-15-aminopentadecanoic acid is a long-chain aliphatic carboxylic acid containing a terminal amine group protected by a tert-butyloxycarbonyl (Boc) group. This structure provides a versatile scaffold for chemical modification. The carboxylic acid moiety allows for facile conjugation to various molecules, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for subsequent reactions. Its primary application lies in the field of drug discovery, particularly in the design and synthesis of PROTACs, where it serves as a linker to connect a target protein-binding ligand to an E3 ligase-recruiting ligand.

Synthetic Pathways

The synthesis of **N-Boc-15-aminopentadecanoic acid** is a two-stage process:


- Synthesis of 15-aminopentadecanoic acid: This key intermediate can be synthesized from commercially available starting materials via two primary routes.
- Boc Protection of 15-aminopentadecanoic acid: The terminal amino group of the synthesized intermediate is then protected with a Boc group.

This guide will detail two effective synthetic routes for obtaining the crucial 15aminopentadecanoic acid intermediate.

Synthesis of 15-Aminopentadecanoic Acid

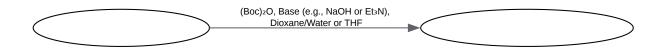
Two viable synthetic pathways for 15-aminopentadecanoic acid are presented below, starting from either 15-bromopentadecanoic acid or 15-hydroxypentadecanoic acid.

This route involves the conversion of a terminal bromide to an amine. This can be achieved through two common methods: the Gabriel synthesis or via an azide intermediate.

Click to download full resolution via product page

Caption: Synthetic routes from 15-bromopentadecanoic acid.

This pathway involves the conversion of a terminal hydroxyl group into an amine, typically through an azide intermediate.



Click to download full resolution via product page

Caption: Synthetic route from 15-hydroxypentadecanoic acid.

Boc Protection

Once 15-aminopentadecanoic acid is synthesized, the terminal amine is protected using di-tert-butyl dicarbonate (Boc)₂O.

Click to download full resolution via product page

Caption: Boc protection of 15-aminopentadecanoic acid.

Experimental Protocols

The following are detailed experimental protocols for the key transformations described above.

Synthesis of 15-Aminopentadecanoic Acid from 15-Bromopentadecanoic Acid (via Azide Intermediate)

Step 1: Synthesis of 15-Azidopentadecanoic Acid

Parameter	Value
Reactants	15-Bromopentadecanoic acid, Sodium Azide
Solvent	Dimethylformamide (DMF)
Temperature	80 °C
Reaction Time	12 hours
Yield	~95%

Procedure:

- To a solution of 15-bromopentadecanoic acid (1.0 eq) in DMF, add sodium azide (1.5 eq).
- Heat the reaction
- To cite this document: BenchChem. [Synthesis of N-Boc-15-aminopentadecanoic Acid: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b8179808#synthesis-of-n-boc-15-aminopentadecanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com